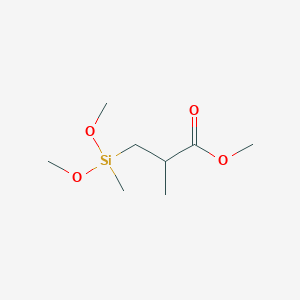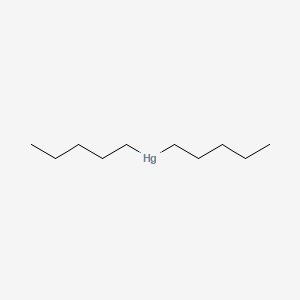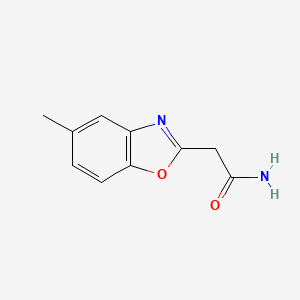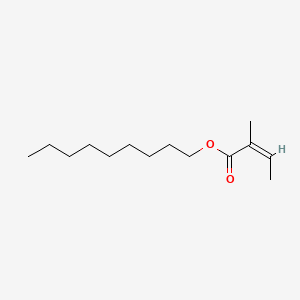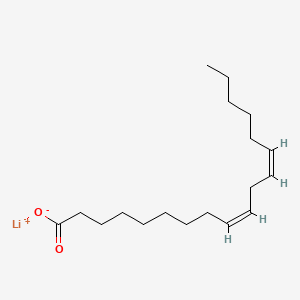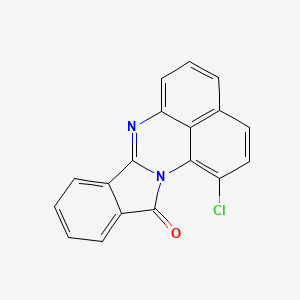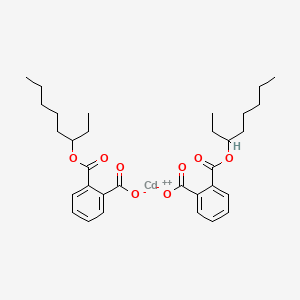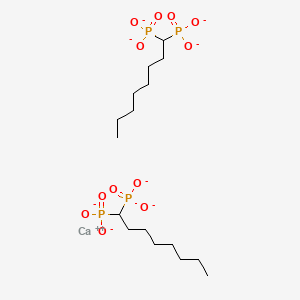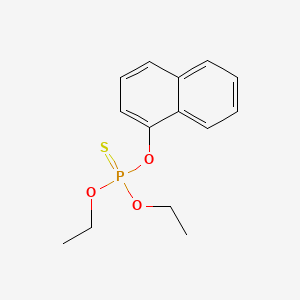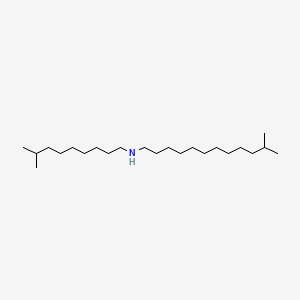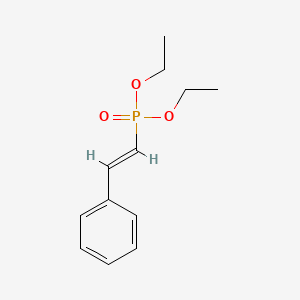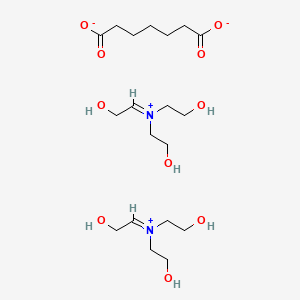
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate is a chemical compound with the molecular formula C19H42N2O10. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(tris(2-hydroxyethyl)ammonium) heptanedioate typically involves the reaction of tris(2-hydroxyethyl)amine with heptanedioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and efficient mixing to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is being conducted to explore its potential use in drug development and as a treatment for certain medical conditions.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) heptanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium malate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium glycolate
Uniqueness
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate is unique due to its specific molecular structure, which imparts distinct properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
85030-03-1 |
|---|---|
Molekularformel |
C19H38N2O10 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;heptanedioate |
InChI |
InChI=1S/C7H12O4.2C6H14NO3/c8-6(9)4-2-1-3-5-7(10)11;2*8-4-1-7(2-5-9)3-6-10/h1-5H2,(H,8,9)(H,10,11);2*1,8-10H,2-6H2/q;2*+1/p-2 |
InChI-Schlüssel |
FXIVXDGUFXDOQC-UHFFFAOYSA-L |
Kanonische SMILES |
C(CCC(=O)[O-])CCC(=O)[O-].C(CO)[N+](=CCO)CCO.C(CO)[N+](=CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


